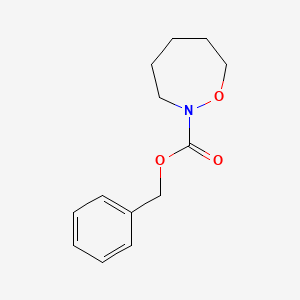
tert-butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate is a chemical compound with the molecular formula C12H25NO3 and a molecular weight of 231.33 g/mol . It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–). This compound is often used in organic synthesis and research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale reactions, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
Tert-butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted carbamates.
科学的研究の応用
Tert-butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a protecting group for amines.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Potential use in drug development and as a pharmacological tool.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in hydrogen bonding and hydrophobic interactions, affecting the structure and function of biomolecules .
類似化合物との比較
Similar Compounds
Tert-butyl N-(2,3-dihydroxypropyl)carbamate: Similar in structure but with different functional groups.
Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: Contains a bromine atom and a pyridine ring, making it chemically distinct.
Uniqueness
Tert-butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carbamate groups allow for versatile chemical modifications and interactions with biological targets, making it valuable in research and industrial applications.
特性
CAS番号 |
206266-41-3 |
|---|---|
分子式 |
C12H25NO3 |
分子量 |
231.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



